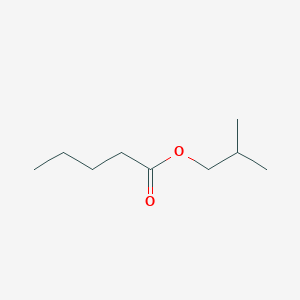
Lithium laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium laurate is a metallorganic compound with the chemical formula LiO₂C(CH₂)₁₀CH₃. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is a lithium salt of lauric acid, a fatty acid commonly found in coconut oil and other natural fats. This compound typically appears as a white, solid powder and is slightly soluble in water, ethanol, and diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium laurate can be synthesized through the reaction of lithium hydroxide with lauric acid. The reaction typically occurs in an organic solvent such as ethanol or diethyl ether. The general reaction is as follows:
LiOH+C₁₂H₂₄O₂→LiO₂C(CH₂)₁₀CH₃+H₂O
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lauric acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The resulting this compound is then purified through recrystallization or other purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The oxidation typically results in the formation of lithium carbonate and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Other metal salts such as sodium chloride or potassium nitrate.
Major Products Formed:
Oxidation: Lithium carbonate, carbon dioxide.
Reduction: this compound remains largely unchanged.
Substitution: Formation of new metal laurates
Applications De Recherche Scientifique
Lithium laurate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymeric materials.
Biology: Investigated for its potential antimicrobial properties due to the presence of lauric acid.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Employed as a lubricant, thickening agent, and stabilizer in various industrial applications
Mécanisme D'action
The mechanism of action of lithium laurate involves its interaction with cellular membranes and proteins. The lithium ion can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. The fatty acid component, lauric acid, contributes to the compound’s antimicrobial properties by disrupting microbial cell membranes .
Comparaison Avec Des Composés Similaires
Lithium Stearate: Another lithium salt of a fatty acid, commonly used as a lubricant and thickening agent.
Lithium 12-Hydroxystearate: Used in greases and lubricants, known for its high-temperature stability.
Comparison:
Lithium Laurate vs. Lithium Stearate: this compound has a shorter carbon chain compared to lithium stearate, resulting in different solubility and melting point characteristics. This compound is less commercially valuable but has niche applications in specific industrial processes.
This compound vs. Lithium 12-Hydroxystearate: Lithium 12-hydroxystearate has a hydroxyl group, which provides additional stability and makes it more suitable for high-temperature applications. .
This compound, with its unique properties and applications, continues to be a compound of interest in various scientific and industrial fields. Its versatility and potential for further research make it a valuable subject of study.
Propriétés
Numéro CAS |
14622-13-0 |
|---|---|
Formule moléculaire |
C12H24LiO2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
lithium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
Clé InChI |
YWPNWBZBQJHEGO-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCCCCCC(=O)[O-] |
SMILES isomérique |
[Li+].CCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
[Li].CCCCCCCCCCCC(=O)O |
Key on ui other cas no. |
14622-13-0 |
Numéros CAS associés |
143-07-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the change in viscosity observed in solutions of water, Lithium laurate, and butanol-I with varying butanol-I concentrations?
A3: [] The viscosity changes in a water-Lithium laurate-butanol-I system are attributed to the formation of two types of micelles. At lower butanol-I concentrations, hydrophilic oleomicelles dominate. As the butanol-I concentration increases, a transition occurs around 60%, leading to the formation of lipophilic hydromicelles. This shift in micelle type significantly influences the solution's viscosity. Moreover, the presence of certain acids, like benzoic, salicylic, and fatty acids, can further impact viscosity due to their interactions with these micelles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
